N-Methylation Drives a 91° Shift in Specific Optical Rotation vs. Boc-Tyr(Bzl)-OH
The Nᵅ-methyl group in Boc-N-Me-Tyr(Bzl)-OH induces a dramatic conformational change relative to the non-methylated Boc-Tyr(Bzl)-OH, reflected in the specific optical rotation. The target compound exhibits a specific rotation of –64.0° (c=1, EtOH, 20 °C) [1], while the comparator Boc-Tyr(Bzl)-OH shows a positive rotation of +27.0°±1.5° (c=2, EtOH, 20 °C) . This net difference of approximately 91° is indicative of a fundamentally different solution conformation around the Cᵅ carbon, enforced by the tertiary amide geometry adopted upon N-methylation.
| Evidence Dimension | Specific optical rotation ([α]²⁰/D in ethanol) |
|---|---|
| Target Compound Data | –64.0° (c=1, EtOH) |
| Comparator Or Baseline | Boc-Tyr(Bzl)-OH: +27.0°±1.5° (c=2, EtOH) |
| Quantified Difference | >91° absolute difference in sign and magnitude |
| Conditions | Ethanol solution, 20 °C, sodium D-line polarimetry |
Why This Matters
This large, measurable difference in specific rotation provides a definitive quality control benchmark to verify product identity and optical purity, distinguishing it from contaminants or mislabeled non-methylated stock, which is a critical parameter for procurement specification and regulatory compliance.
- [1] Shanghai Kelaman Reagent Co. (Ziyi Reagent). Boc-N-Me-Tyr(Bzl)-OH Technical Datasheet. CAS 64263-81-6. [α]20/D –64.0° (c=1, EtOH). View Source
